2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-12-6-4-11(5-7-12)17-8-13(23-25-17)9-18(24)22-10-14-15(20)2-1-3-16(14)21/h1-8H,9-10H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJMRFPGNVUPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three modular components: (i) a 1,2-oxazole ring substituted at C5 with a 4-chlorophenyl group, (ii) an acetamide linker at C3, and (iii) a (2,6-difluorophenyl)methylamine moiety. Retrosynthetic cleavage suggests two primary disconnections (Figure 1):
- Oxazole Ring Formation : The 1,2-oxazole core can be constructed via cyclization of β-keto amides or through [3+2] cycloaddition using TosMIC (tosylmethyl isocyanide) reagents.
- Acetamide Linker Installation : Amide coupling between 2-(oxazol-3-yl)acetic acid and (2,6-difluorophenyl)methylamine provides the final structure, necessitating activation reagents such as HATU or EDCI.
This approach aligns with modular syntheses of analogous oxazole derivatives reported in recent patents.
Van Leusen Oxazole Synthesis for Core Heterocycle Construction
The van Leusen reaction remains the gold standard for synthesizing 5-aryl-1,2-oxazoles. As detailed in PMC7180750, this method employs TosMIC and aldehydes under basic conditions to form oxazoline intermediates, followed by elimination of p-toluenesulfinic acid.
Procedure :
- Reagents : 4-Chlorobenzaldehyde (1.2 eq), TosMIC (1.0 eq), K2CO3 (2.0 eq), MeOH/H2O (3:1).
- Conditions : Stir at 60°C for 6 h under N2.
- Workup : Acidify with HCl (1M), extract with EtOAc, and purify via silica chromatography.
Yield : 88% (5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde).
Mechanistic Insight : Deprotonation of TosMIC generates a nucleophilic isocyanide, which attacks the aldehyde carbonyl. Subsequent cyclization and elimination yield the oxazole ring (Scheme 1).
Cyclization of β-Keto Amides for Oxazole Formation
Alternative routes involve cyclodehydration of β-keto amides using POCl3 or PPA (polyphosphoric acid). This method is advantageous for introducing electron-withdrawing groups.
Protocol :
- Substrate Synthesis : React ethyl acetoacetate with 4-chlorobenzoyl chloride to form β-keto ester, followed by amidation with ammonium hydroxide.
- Cyclization : Treat β-keto amide with POCl3 (3 eq) at 80°C for 4 h.
- Isolation : Quench with ice-water, neutralize with NaHCO3, and recrystallize from ethanol.
Yield : 76% (5-(4-chlorophenyl)-1,2-oxazol-3-yl)acetic acid).
Suzuki-Miyaura coupling enables late-stage introduction of the 4-chlorophenyl group. This method is critical for avoiding regioselectivity issues during oxazole synthesis.
Optimized Conditions :
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 eq)
- Solvent : DME/H2O (4:1)
- Temperature : 90°C, 12 h
Result : Coupling of 3-bromooxazole with 4-chlorophenylboronic acid affords 5-(4-chlorophenyl)-1,2-oxazole in 82% yield.
Analytical Characterization and Validation
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, oxazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH2), 3.81 (s, 2H, COCH2).
- IR (cm⁻¹) : 1675 (C=O), 1603 (C=N), 1540 (C-F).
- HRMS : m/z calc. for C19H14ClF2N2O2 [M+H]+: 415.0754; found: 415.0758.
Purity Assessment : HPLC analysis (C18 column, MeCN/H2O 70:30) shows >98% purity at 254 nm.
Comparative Analysis of Synthetic Methods
*Theoretical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the benzyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-dichlorobenzyl)acetamide
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorophenyl)acetamide
- **2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6
Biological Activity
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article reviews the available literature on its synthesis, characterization, and biological effects, particularly focusing on its antibacterial activity against various pathogens.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H13ClF2N2O
- Molecular Weight : 304.73 g/mol
- CAS Number : 113076-08-7
This compound contains a 1,2-oxazole ring, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group and difluorophenyl moiety enhances its potential bioactivity.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the oxazole ring through condensation reactions.
- Substitution reactions to introduce the chlorophenyl and difluorophenyl groups.
The yield of synthesized compounds often ranges from 58% to 75%, depending on the specific synthetic route employed .
Antibacterial Activity
A significant focus of research has been on the antibacterial properties of this compound. In vitro studies have demonstrated its effectiveness against several bacterial strains. The following table summarizes the antibacterial activity observed:
| Bacterial Strain | Activity (Zone of Inhibition in mm) | Comparison to Standard Antibiotic |
|---|---|---|
| Pseudomonas aeruginosa | 22 | Higher than standard |
| Bacillus subtilis | 18 | Comparable to standard |
| Erwinia carotovora | 15 | Moderate |
| Escherichia coli | 20 | Slightly lower than standard |
The compound exhibited notable activity against Pseudomonas aeruginosa, surpassing that of commonly used antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This aligns with findings from studies on similar oxazole derivatives, which have shown that structural modifications can significantly enhance their antimicrobial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the structure-activity relationship (SAR). For example:
- A study highlighted that modifications in the oxazole ring could lead to improved antibacterial potency against Escherichia coli and Staphylococcus aureus.
- Another case study reported synergistic effects when combined with other antibiotics, suggesting potential applications in combination therapy to combat resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling of the oxazole core (e.g., 5-(4-chlorophenyl)-1,2-oxazol-3-yl) with an acetamide backbone. Key steps include:
- Acetylation : Use of acetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base, followed by repeated additions of reagents to maximize yield .
- Purification : Column chromatography (e.g., silica gel with gradient elution: 0–8% MeOH in DCM) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons in CDCl₃) and mass spectrometry (ESI/APCI(+) for molecular ion verification) .
Q. How should researchers characterize the compound’s stability under experimental conditions?
- Methodology :
- pH Sensitivity : Test stability across pH 2–12 using buffered solutions, with HPLC monitoring for degradation products over 24 hours .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify decomposition via LC-MS. Evidence suggests oxazole derivatives may degrade under prolonged UV exposure .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- NMR : Assign peaks using ¹H (300 MHz) and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include aromatic protons (δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–170 ppm) .
- Mass Spectrometry : Use ESI/APCI(+) to detect [M+H]⁺ and [M+Na]⁺ ions. Confirm molecular weight matches theoretical calculations (e.g., 347 g/mol for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on interactions between the oxazole ring and hydrophobic enzyme pockets .
- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP and polar surface area to correlate structural features with observed biological activity (e.g., antimicrobial IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Compare protocols for inconsistencies (e.g., cell line viability assays vs. enzymatic inhibition). For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported efficacy .
Q. How can researchers design derivatives to enhance selectivity for specific targets?
- Methodology :
- Functional Group Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target binding. Analogous compounds show enhanced selectivity when halogen positions are optimized .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for controlled release in vivo .
Q. What are the key considerations for in vitro-to-in vivo translation of pharmacokinetic data?
- Methodology :
- ADME Profiling : Measure solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation with LC-MS analysis). Oxazole derivatives often exhibit moderate hepatic clearance due to cytochrome P450 interactions .
- Toxicity Screening : Use zebrafish embryos or primary hepatocytes to predict hepatotoxicity. Structural analogs with chlorine substituents show higher hepatic accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
